molecular formula C11H19N3O2S B12352841 1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one

1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B12352841
M. Wt: 257.35 g/mol
InChI Key: BIYZHNSCPAGBRC-UHFFFAOYSA-N
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Description

1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one involves multiple steps. One common synthetic route includes the reaction of a pyrrolo[3,2-d]pyrimidine derivative with 2-propan-2-yloxyethanol under specific conditions. The reaction typically requires the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the desired product is formed .

Chemical Reactions Analysis

1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes. For example, it can inhibit the activity of cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression .

Comparison with Similar Compounds

Similar compounds to 1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H19N3O2S

Molecular Weight

257.35 g/mol

IUPAC Name

1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H19N3O2S/c1-7(2)16-6-5-14-8-3-4-12-9(8)10(15)13-11(14)17/h7-9,12H,3-6H2,1-2H3,(H,13,15,17)

InChI Key

BIYZHNSCPAGBRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCN1C2CCNC2C(=O)NC1=S

Origin of Product

United States

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